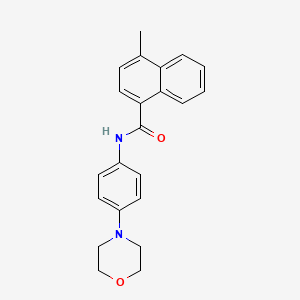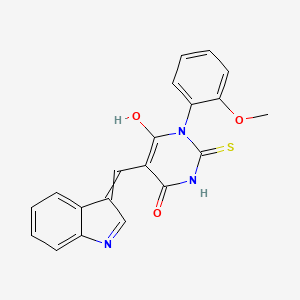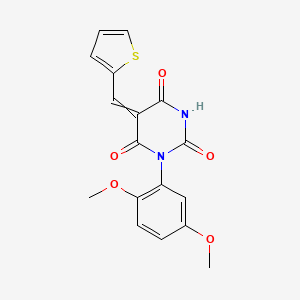![molecular formula C15H10BrClN2O2 B3480832 5-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B3480832.png)
5-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
Overview
Description
5-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 2-chlorobenzohydrazide with 4-bromophenoxyacetic acid under dehydrating conditions can yield the desired oxadiazole ring.
Reaction Conditions: Common reagents used in this synthesis include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) as dehydrating agents. The reaction is usually carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although care must be taken to avoid ring cleavage.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: These can include various oxidized derivatives of the oxadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
- 5-[(4-fluorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
- 5-[(4-methylphenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
Compared to its analogs, 5-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The bromine atom, in particular, can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O2/c16-10-5-7-11(8-6-10)20-9-14-18-15(19-21-14)12-3-1-2-4-13(12)17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDQHYTYQFYAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide](/img/structure/B3480766.png)
![4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide](/img/structure/B3480776.png)
![6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B3480781.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3480782.png)
![2,5-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B3480786.png)
![3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[(4-SULFAMOYLPHENYL)METHYL]THIOUREA](/img/structure/B3480794.png)
![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3480796.png)
![4-(2-{[(4-PHENOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE](/img/structure/B3480803.png)




![2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3480836.png)
![1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3480843.png)
